2,2-Dimethyl-3-phenoxycyclobutan-1-one

Vue d'ensemble

Description

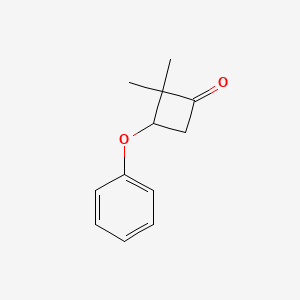

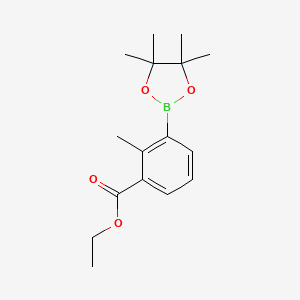

“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a chemical compound with the CAS Number: 1520143-87-6 . It has a molecular weight of 190.24 and is known to exist in a liquid physical form . The IUPAC name for this compound is 2,2-dimethyl-3-phenoxycyclobutanone .

Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” is 1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a white crystalline solid that has a melting point of 80-82°C. The compound is soluble in most organic solvents and has a low solubility in water. It has a characteristic odor and is stable at room temperature.

Applications De Recherche Scientifique

Synthesis of Cyclobutane-Containing Natural Products

The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are widely distributed in a variety of natural products with diverse pharmaceutical activities. These include intricate structural frameworks and bioactivities such as antibacterial, antiviral, and immunosuppressant properties . The cyclobutane motif is prevalent in drugs like boceprevir and nalbuphine , showcasing its significance in medicinal chemistry.

Development of New Pharmaceutical Compounds

Cyclobutane motifs serve as crucial synthetic building blocks in the design of new pharmaceutical compounds. For instance, Xeljanz , a medication targeting JAK1/JAK3 receptors for rheumatoid arthritis treatment, incorporates a cyclobutane structure to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

Enantioselective Synthesis Strategies

Enantioselective synthesis using [2+2]-cycloaddition strategies helps construct cyclobutane motifs from allenes and olefins. This approach is significant in creating compounds with specific chiral configurations, which is crucial for the pharmaceutical industry .

Pharmacological Activities of Phenoxy Acetamide Derivatives

Phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, have been investigated for their pharmacological activities. These compounds are potential therapeutic candidates due to their diverse chemical structures and biological interactions .

Antioxidant Properties

Cyclobutane derivatives have shown good DPPH (2,2-diphenyl-1-picrylhydrazine) radical scavenging activity, indicating their potential as antioxidants. This property is essential for developing treatments against oxidative stress-related diseases .

Chemical Synthesis and Medicinal Chemistry

The cyclobutane subunit is essential in chemical synthesis and medicinal chemistry, providing a framework for the development of new drugs with tailored properties. It plays a pivotal role in the composition of pharmaceutical substances and their chemical synthesis .

Mécanisme D'action

Safety and Hazards

The safety information for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” includes several hazard statements: H315, H319, H332, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Orientations Futures

While specific future directions for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” were not found in the search results, one relevant paper discusses the use of similar compounds in the field of organic electronics . This suggests potential future applications for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” in this area.

Propriétés

IUPAC Name |

2,2-dimethyl-3-phenoxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZGTHNBUVZXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)OC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-phenoxycyclobutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)

![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)

![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)